molecular formula C16H24N2 B11869370 8-Benzyl-1,8-diazaspiro[5.5]undecane CAS No. 1086395-04-1

8-Benzyl-1,8-diazaspiro[5.5]undecane

Cat. No.: B11869370
CAS No.: 1086395-04-1
M. Wt: 244.37 g/mol
InChI Key: ROBNYLCIUULIJV-UHFFFAOYSA-N
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Description

8-Benzyl-1,8-diazaspiro[5.5]undecane (CAS 1367700-06-8) is a spirocyclic chemical building block of high interest in pharmaceutical research and development. With a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol, this compound serves as a versatile intermediate for constructing more complex molecules . Compounds featuring the 1,8-diazaspiro[5.5]undecane scaffold are recognized as privileged structures in medicinal chemistry due to their three-dimensional complexity and ability to interact with various biological targets . Researchers utilize this and related diazaspiro compounds in drug discovery endeavors, particularly in exploring treatments for neurological disorders and as novel kinase inhibitor scaffolds for oncology research . The spirocyclic framework is valued for its potential to enhance the properties of drug candidates, including binding selectivity and metabolic stability. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Proper handling procedures should be followed. For specific storage recommendations, please refer to the product's safety datasheet.

Properties

CAS No.

1086395-04-1

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

8-benzyl-1,8-diazaspiro[5.5]undecane

InChI

InChI=1S/C16H24N2/c1-2-7-15(8-3-1)13-18-12-6-10-16(14-18)9-4-5-11-17-16/h1-3,7-8,17H,4-6,9-14H2

InChI Key

ROBNYLCIUULIJV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 8 Benzyl 1,8 Diazaspiro 5.5 Undecane and Its Analogs

General Principles of Spiro Heterocycle Synthesis

The construction of spiro heterocycles presents unique challenges due to the formation of a quaternary spirocyclic carbon center. Several synthetic strategies have been developed to address this, including intramolecular cyclization reactions, multi-component reactions, and olefin metathesis.

Intramolecular Cyclization Reactions in Spiro Annulation

Intramolecular cyclization is a powerful strategy for the formation of spirocyclic systems. This approach involves the formation of a new ring by the reaction of two functional groups within the same molecule. The key to a successful spiro annulation via intramolecular cyclization is the strategic placement of the reacting moieties to favor the formation of the spirocyclic core over other potential cyclization or polymerization pathways.

One common approach involves the cyclization of a suitably substituted piperidine (B6355638) derivative. For instance, an electrophilic center on a side chain attached to the piperidine ring can be attacked by a nucleophile on the ring itself, or vice versa, to forge the second heterocyclic ring at the spirocenter. The stereochemical outcome of such cyclizations can often be controlled by the existing stereochemistry in the starting material, making it a valuable method for asymmetric synthesis. researchgate.net

Multi-Component Reactions (MCRs) for Spiro Scaffold Construction

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov These reactions are highly efficient in building molecular complexity from simple precursors and are well-suited for the construction of diverse compound libraries. nih.gov For the synthesis of spiro heterocycles, MCRs can be designed to assemble the spirocyclic core in a single step, incorporating multiple points of diversity.

The Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid, is a notable example of an MCR that can be adapted for the synthesis of complex amines. organic-chemistry.orgnih.gov While direct synthesis of the 1,8-diazaspiro[5.5]undecane scaffold in a single Petasis reaction is not commonly reported, this reaction can be used to generate highly functionalized intermediates that can then undergo subsequent cyclization to form the desired spirocycle. nih.gov

Olefin Metathesis Approaches for Diazaspirocyclic Frameworks

Olefin metathesis has emerged as a versatile and powerful tool in organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. atlanchimpharma.com Ring-closing metathesis (RCM) is particularly useful for the construction of cyclic and macrocyclic systems. atlanchimpharma.com In the context of diazaspirocycle synthesis, a diene precursor containing the necessary nitrogen functionalities can be subjected to RCM to form one of the heterocyclic rings of the spirocyclic system.

This strategy often involves the synthesis of a piperidine derivative bearing two olefinic side chains. Treatment of this diene with a suitable ruthenium catalyst, such as a Grubbs-type catalyst, can then initiate the RCM cascade to furnish the spirocyclic framework. researchgate.net The success of this approach is dependent on the nature of the catalyst, the substitution pattern of the dienes, and the reaction conditions.

Specific Synthetic Routes to Diazaspiro[5.5]undecane Derivatives

Building upon the general principles, specific synthetic routes have been developed for the construction of 1,8-diazaspiro[5.5]undecane and its derivatives.

Synthesis of 1,8-Diazaspiro[5.5]undecane Scaffolds

The synthesis of the core 1,8-diazaspiro[5.5]undecane scaffold has been achieved through various strategies, with a notable example being the asymmetric synthesis reported by Zhu and coworkers. researchgate.net This approach utilizes an intramolecular cyclization of a piperidine derivative to construct the spirocyclic system.

A key intermediate in this synthesis is a 2-cyanopiperidine (B128535) derivative which is elaborated to introduce a side chain containing a latent electrophile. Activation of this electrophile then triggers the intramolecular cyclization to form the spirocyclic product. This method allows for the stereocontrolled synthesis of the 1,8-diazaspiro[5.5]undecane core. researchgate.net

The Petasis borono-Mannich reaction is a powerful multicomponent reaction that condenses an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. organic-chemistry.org This reaction's utility can be extended to the synthesis of precursors for spiroamines like 1,8-diazaspiro[5.5]undecane.

While a direct one-pot synthesis of the 8-Benzyl-1,8-diazaspiro[5.5]undecane scaffold using a Petasis reaction is not well-documented, a plausible strategy involves a sequential approach. A Petasis reaction could be employed to synthesize a highly functionalized piperidine derivative. For instance, a primary amine, a suitable aldehyde, and a boronic acid containing an olefinic handle could be reacted to generate a precursor for a subsequent ring-closing metathesis or other intramolecular cyclization reaction to form the spirocyclic system. nih.gov

The general scheme for a Petasis reaction is as follows:

Reactant A (Amine) Reactant B (Carbonyl) Reactant C (Boronic Acid) Product
R¹R²NHR³CHOR⁴B(OH)₂R¹R²N-CH(R³)-R⁴

Table 1: General Representation of the Petasis Reaction

Cyclization Strategies from Aminoalcohols (e.g., via Isocyanates)

The cyclization of aminoalcohols presents a direct method for forming heterocyclic systems. nih.govrsc.org In the context of diazaspirocycles, this strategy can involve the reaction of an aminoalcohol with an isocyanate. The electrophilic nature of the isocyanate group allows it to react with nucleophiles like amines and alcohols. nih.gov This reactivity is harnessed to build the cyclic urea (B33335) or carbamate (B1207046) functionalities often found in analogs of the target spirocycle.

The general approach involves a bifunctional precursor, an aminoalcohol, which contains both amine and hydroxyl groups. Reaction with an isocyanate can lead to an intermediate that undergoes a subsequent intramolecular cyclization to form the heterocyclic ring. While direct synthesis of the specific 1,8-diazaspiro[5.5]undecane core via this method is less commonly detailed, the synthesis of related spiro morpholine-based structures illustrates the principle. For instance, an aminoalcohol can react with a ketone to form a dispiro compound, which, after several steps including nitrile reduction and protection, yields a bicyclic aminoalcohol ready for further functionalization. mdpi.com The versatility of multifunctional β-amino alcohols as building blocks is central to creating complex structures, including those that can be precursors to polyurethanes in isocyanate-free synthetic routes. rsc.org

Asymmetric Approaches via Alpha-Amino Nitrile Chemistry (e.g., Reductive-Cyclization, Alkylation-Cyclization)

Alpha-amino nitriles, derived from the Strecker synthesis, are exceptionally versatile intermediates for the asymmetric synthesis of nitrogen-containing heterocycles, including the 1,8-diazaspiro[5.5]undecane system. nih.govnih.gov These methods allow for the preparation of optically pure spirocyclic compounds. acs.orgresearchgate.net Two highly efficient routes have been developed from 2-cyano-6-phenyloxazolopiperidine, a chiral α-amino nitrile precursor. researchgate.net

The core of these strategies is the generation of an iminium ion intermediate from the α-amino nitrile by reacting it with a suitable organometallic reagent or a reducing agent. This reactive intermediate then undergoes an in-situ intramolecular nucleophilic attack to form the spirocyclic core. researchgate.net

Reductive-Cyclization: This procedure is employed to prepare unsubstituted and monosubstituted spiro compounds. It involves the reaction of the α-amino nitrile with a reducing agent like diisobutylaluminum hydride (DIBAL-H), which generates an imine. This is followed by cyclization, leading to the formation of the diazaspiro[5.5]undecane ring system. researchgate.net

Alkylation-Cyclization: This approach is used to create more complex, disubstituted spiro derivatives. An organometallic reagent, such as an organolithium compound, is added to the nitrile group. This addition generates an intermediate imine salt, which then undergoes an intramolecular nucleophilic alkylation to complete the spirocyclization. This method was successfully applied to synthesize an aza analog of perhydrohistrionicotoxin. researchgate.net

These asymmetric strategies provide powerful control over the stereochemistry of the final spirocyclic product. acs.orgfigshare.com

MethodKey ReagentProduct SubstitutionApplication ExampleReference
Reductive-CyclizationDiisobutylaluminum hydride (DIBAL-H)Unsubstituted or MonosubstitutedSynthesis of 1,8-diazaspiro[5.5]undecane researchgate.net
Alkylation-CyclizationOrganolithium reagentsDisubstitutedSynthesis of aza analogs of perhydrohistrionicotoxin researchgate.net
Base-Promoted Double Michael Addition Strategies for Spiro-Tetraones

The double Michael addition is a powerful ring-forming reaction that creates two carbon-carbon bonds in a single cascade process. masterorganicchemistry.com This strategy is particularly effective for constructing cyclohexanone (B45756) rings, which are integral to the spiro[5.5]undecane framework. In this approach, a nucleophile adds twice to a dienone (a "Michael acceptor"), leading to a cyclic product. nih.govyoutube.com

This methodology has been applied to the synthesis of spiro[cyclohexanone-oxindole] derivatives through a cascade [5+1] double Michael addition between oxindoles and dibenzalacetones. nih.gov While not directly forming a diazaspiro-tetraone, the principle is analogous. A suitable nitrogen-containing nucleophile could theoretically react with a dienone under base-promoted conditions to form a spiro-dione, a precursor that could be further elaborated into the desired diazaspirocycle. The key is the 1,5-relationship between the two carbonyl groups in the product, a hallmark of the Michael addition. masterorganicchemistry.com

Organocatalytic versions of this reaction have been developed, affording spirooxindole derivatives in high yields and with excellent stereoselectivity. rsc.org Furthermore, biocatalytic promiscuous protocols using enzymes like d-aminoacylase have been developed for [5+1] double Michael additions to synthesize spiro[5.5]undecane derivatives, often yielding cis isomers with high selectivity. researchgate.net

Condensation Reactions for Diazaspiro[5.5]undecane-1,5,9-trione Derivatives

Condensation reactions provide a straightforward route to highly functionalized diazaspiro[5.5]undecane systems, such as the 1,5,9-trione derivatives. A notable example is the reaction of barbituric acid or its N,N-dimethyl derivative with aromatic aldehydes and urea under ultrasound irradiation. This multicomponent reaction efficiently furnishes 8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives in a high-yielding and convenient manner. researchgate.net

The reaction proceeds by combining three components in a single pot, leveraging the reactivity of each to build the complex spirocyclic framework. The use of ultrasound provides the energy to drive the reaction efficiently, often reducing reaction times compared to conventional heating. researchgate.net These trione (B1666649) products serve as versatile scaffolds that can be further modified, for instance, by reduction of the ketone functionalities, to access a wider range of diazaspiro[5.5]undecane analogs.

Introduction of the Benzyl (B1604629) Moiety at Position 8 for this compound

Once the core diazaspiro[5.5]undecane scaffold is synthesized, the final step is the introduction of the benzyl group at the N8 position. This can be accomplished either by direct alkylation of the pre-formed spirocycle or by designing a synthetic route that incorporates the benzyl group from the start.

Targeted N-Alkylation Strategies for Benzylation

Direct N-alkylation is a common and straightforward method for introducing substituents onto a secondary amine. For the synthesis of this compound, the parent 1,8-diazaspiro[5.5]undecane is treated with a benzylating agent. nih.gov

The typical procedure involves reacting the spirocycle with an electrophilic benzyl source, such as benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates the secondary amine at the N8 position, creating a more nucleophilic amide anion that readily attacks the benzyl halide in an SN2 reaction. The choice of base and solvent is crucial to ensure good yields and prevent side reactions. Common bases include potassium carbonate, sodium hydride, or triethylamine.

SubstrateReagentBaseProductReference
1,8-Diazaspiro[5.5]undecaneBenzyl bromideK₂CO₃This compoundGeneral Method nih.gov
Piperidine DerivativeBenzyl bromideLDAN-benzyl piperidine derivative nih.gov
Design of Precursors Incorporating the Benzyl Group

For example, in a synthesis utilizing an α-amino nitrile, a precursor such as N-benzyl-N-(cyanomethyl)amine could be used. Similarly, if employing an aminoalcohol-based cyclization, an N-benzylated aminoalcohol would serve as a key starting material. The benzyl group, being stable to many reaction conditions, acts as a protecting group for the nitrogen atom throughout the synthesis and remains in the final product. This precursor-based design has been used in the synthesis of various spirocyclic amines and related heterocycles. mdpi.comcapes.gov.br For instance, the assembly of a tetrahydroquinoline frame can involve a Diels-Alder cycloaddition of a Schiff base, which could be derived from a benzylated amine. mdpi.com This ensures the benzyl moiety is precisely positioned in the final molecule from the outset.

Stereoselective Synthesis of Chiral Diazaspiro[5.5]undecane Derivatives

The asymmetric synthesis of the 1,8-diazaspiro[5.5]undecane system has been effectively achieved through routes starting from 2-cyano-6-phenyloxazolopiperidine. researchgate.netacs.org This approach is crucial for creating chiral, non-racemic spirocyclic compounds, where the spatial orientation of atoms is precisely controlled. The key step in this synthesis involves the generation of imine salts from the functionalized α-amino nitrile. researchgate.net

Two primary pathways have been developed from this common intermediate:

Reductive-Cyclization: This procedure allows for the preparation of unsubstituted and monosubstituted spiro compounds. It involves the nucleophilic addition of an organometallic reagent to the nitrile group, followed by an in-situ intramolecular nucleophilic alkylation. researchgate.net

Alkylation-Cyclization: This alternative route leads to disubstituted spiro derivatives, providing access to a wider range of structurally complex molecules. researchgate.net

These stereoselective methods are instrumental in synthesizing optically pure compounds, which is often essential for biological applications. researchgate.netcapes.gov.br The choice of reagents and reaction conditions allows for the targeted synthesis of specific stereoisomers.

Advanced Synthetic Protocols and Optimization

To improve upon traditional synthetic methods, which can be time-consuming and low-yielding, advanced protocols utilizing alternative energy sources have been developed. These techniques aim to enhance reaction rates, increase yields, and promote greener chemical processes.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide variety of chemical reactions. asianpubs.org By using microwave irradiation as a heat source, this technique can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity. nih.govekb.eg

While specific literature on the microwave-assisted synthesis of this compound is not detailed, the application of this technology to other nitrogen-containing heterocycles demonstrates its potential. For instance, the synthesis of dihydropyrimidin-2(1H)-ones (Biginelli reaction) and 1,4-dihydropyridines (Hantzsch reaction) is significantly accelerated under microwave irradiation. nih.gov In the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, microwave irradiation reduced reaction times and improved yields, showcasing the method's efficiency. nih.gov These examples strongly suggest that MAOS could be a viable and efficient method for accelerating the synthesis of diazaspiro[5.5]undecane derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Heterocyclic Reaction

ReactionMethodReaction TimeYield (%)Reference
Biginelli ReactionConventional HeatingSeveral hours~60% nih.gov
Biginelli ReactionMicrowave Irradiation10 min92% nih.gov
THPQ SynthesisConventional Heating5-7 hours72-91% nih.gov
THPQ SynthesisMicrowave Irradiation8-15 min80-96% nih.gov

Ultrasound Irradiation for Enhanced Reaction Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, provides another advanced protocol for improving synthetic efficiency. The physical phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and yields. nih.gov

This technique has been successfully applied to the synthesis of various biologically active heterocycles, often under environmentally friendly conditions (e.g., in water or solvent-free). nih.govresearchgate.net For example, the synthesis of 1,5-benzodiazepines under ultrasonic irradiation was completed in a shorter time with higher yields compared to silent (non-irradiated) conditions. nih.gov Similarly, the ultrasound-assisted synthesis of novel 1,3,8-triazaspiro[4.5]decane urea derivatives highlighted benefits such as energy efficiency and short reaction times. researchgate.net The application of ultrasound has also been shown to be 225 times faster than conventional methods for the synthesis of chalcones. mdpi.com These findings underscore the potential of ultrasound irradiation as a green and efficient method for the synthesis of this compound and its analogs.

Table 2: Effect of Ultrasound Irradiation on a Model Heterocyclic Synthesis

ReactionConditionsReaction TimeYield (%)Reference
1,5-Benzodiazepine SynthesisSilent (Ethanol)5 h55% nih.gov
1,5-Benzodiazepine SynthesisUltrasound (Ethanol)3 h75% nih.gov
1,5-Benzodiazepine SynthesisSilent (Water)4 h80% nih.gov
1,5-Benzodiazepine SynthesisUltrasound (Water)1 h96% nih.gov

Conformational Analysis and Stereochemistry of Diazaspiro 5.5 Undecane Derivatives

Fundamental Principles of Spiro[5.5]undecane Conformational Behavior

Spiro[5.5]undecane consists of two cyclohexane (B81311) rings joined by a common spiro carbon atom. The conformational behavior of this parent hydrocarbon framework is dictated by the need to minimize ring strain, which includes angle strain and torsional strain. libretexts.org Like cyclohexane, the individual rings in spiro[5.5]undecane preferentially adopt a chair conformation to alleviate these strains. libretexts.orgkhanacademy.org This results in a molecule where the two six-membered rings are approximately perpendicular to each other. researchgate.net

Analysis of Chair Conformations within the Six-Membered Rings of Diazaspiro[5.5]undecane Systems

In 1,8-diazaspiro[5.5]undecane, the introduction of nitrogen atoms into the six-membered rings significantly influences the conformational preferences. The piperidine (B6355638) rings, like their cyclohexane counterparts, still favor a chair conformation. ias.ac.in However, the presence of the nitrogen lone pair and the potential for N-substituents introduce additional conformational considerations.

The orientation of substituents on the piperidine rings can be either axial or equatorial. The interconversion between these positions occurs through the ring-flipping process. libretexts.orgyoutube.com The relative stability of different chair conformations is determined by the steric and electronic interactions of the substituents and the nitrogen lone pairs. For instance, bulky substituents generally prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. ias.ac.in

Chirality and Enantiomerism in Diazaspiro[5.5]undecane Derivatives

Spiro compounds, including diazaspiro[5.5]undecane derivatives, can exhibit chirality even in the absence of traditional stereogenic centers. This arises from the rigid, non-planar structure of the spirocyclic system.

The chirality in spiranes is often described as axial chirality, which arises from the non-planar arrangement of four groups around a chiral axis. youtube.comyoutube.com In the case of spiro[5.5]undecane, the chiral axis passes through the spiro carbon atom. The two rings are held in a twisted, perpendicular relationship, which creates a chiral structure. rsc.orgyoutube.com This can also be viewed as a form of helical chirality, where the molecule has a right-handed (P for plus) or left-handed (M for minus) helical twist. youtube.comrsc.orgresearchgate.net The P and M descriptors are used to define the sense of the helix. youtube.com For axial chirality, the R/S nomenclature can also be applied, with specific rules for assigning priorities to the groups attached to the ends of the chiral axis. youtube.com

The two enantiomeric forms of a chiral spiro compound can interconvert through a process of conformational inversion. This process involves the ring-flipping of one or both of the six-membered rings. The energy required for this inversion is known as the enantiomeric inversion barrier. researchgate.net If this barrier is high enough, the enantiomers can be resolved and are stable at room temperature. The magnitude of the inversion barrier is influenced by the nature of the rings and any substituents present.

Influence of the 8-Benzyl Substituent on the Conformational Landscape and Dynamics

The presence of a benzyl (B1604629) group on the nitrogen at position 8 in 1,8-diazaspiro[5.5]undecane has a profound impact on the molecule's conformational preferences and dynamics. The N-benzyl group is a versatile structural motif in medicinal chemistry, known for its ability to influence physicochemical properties and engage in cation-π interactions with biological targets. nih.gov

The N-benzyl group can adopt either an axial or equatorial position relative to the piperidine ring. The preference for one over the other will depend on a balance of steric interactions. For instance, an equatorial orientation is generally favored for bulky groups to avoid 1,3-diaxial interactions. rsc.orgnih.gov However, in some N-substituted piperidines, an axial orientation might be preferred due to other electronic or steric effects. nih.gov The dynamic interconversion between these conformers will be a key feature of the molecule's behavior in solution.

Spectroscopic Methodologies for Conformational Elucidation (e.g., Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. Variable Temperature (VT) NMR is particularly useful for investigating conformational equilibria and determining the energy barriers associated with conformational changes. researchgate.netrsc.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants of the protons and carbons in the molecule. nih.gov At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. researchgate.net As the temperature is raised, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into an averaged spectrum. rsc.org

Analysis of the temperature-dependent changes in the NMR spectra can provide valuable information about:

The relative populations of different conformers at various temperatures.

The thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

The activation energy (ΔG‡) for the interconversion process, which corresponds to the enantiomeric inversion barrier in chiral systems. nih.gov

For 8-Benzyl-1,8-diazaspiro[5.5]undecane, VT-¹H and ¹³C NMR studies would be instrumental in characterizing the chair-chair interconversion of the two piperidine rings and determining the preferred orientation of the benzyl group. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering further insights into the three-dimensional structure of the predominant conformer. researchgate.net

Medicinal Chemistry and Biological Activity of the Diazaspiro 5.5 Undecane Scaffold Preclinical Focus

The Diazaspiro[5.5]undecane Moiety as a Design Element in Drug Discovery

The diazaspiro[5.5]undecane core, a spirocyclic system composed of two fused piperidine (B6355638) rings, is considered a "privileged heterocycle" in drug discovery. nih.govnih.gov Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains by reducing the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency. nih.gov

The spirocyclic nature of the scaffold allows for precise spatial orientation of substituents, enabling chemists to explore chemical space in three dimensions. This is crucial for designing ligands with high selectivity for specific receptor subtypes or enzyme isoforms. soton.ac.uk Bioactive compounds incorporating this core structure almost invariably feature substituents on one or both of the nitrogen atoms, which serve as key points for molecular derivatization to modulate pharmacological properties. nih.gov The scaffold is utilized both as a central structural core and as a substituent on other pharmacologically active molecules. nih.govresearchgate.net The synthesis of various isomers, such as the 1,9- and 3,9-diazaspiro[5.5]undecane systems, has been extensively developed, providing a platform for creating diverse chemical libraries for screening against a wide range of biological targets. nih.govsoton.ac.uk

Pharmacological Mechanisms and Molecular Target Modulation (In Vitro and Preclinical Studies)

Derivatives of the diazaspiro[5.5]undecane scaffold have demonstrated the ability to modulate a wide array of molecular targets in preclinical studies, showcasing a broad spectrum of potential therapeutic applications. nih.gov

Receptor Agonism and Antagonism (e.g., μ-Opioid Receptor, σ1 Receptor, NPY Y5 Receptor, Nicotinic Cholinergic Receptors)

μ-Opioid Receptor (MOR) and σ1 Receptor (σ1R): A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-acting ligands, exhibiting agonist activity at the μ-opioid receptor and antagonist activity at the σ1 receptor. acs.orgnih.gov This dual pharmacology is a promising strategy for developing potent analgesics with potentially safer side-effect profiles compared to traditional opioids. nih.gov One of the lead compounds from this series, 15au , demonstrated a balanced profile and potent analgesic effects in animal models. acs.orgnih.gov Similarly, certain 1,9-diazaspiro[5.5]undecane derivatives have been shown to possess dual inhibitory activity at both σ1 and μ receptors. nih.gov

Neuropeptide Y (NPY) Y5 Receptor: The NPY Y5 receptor is a significant target for anti-obesity treatments, as its antagonism can reduce food intake and prevent a decrease in energy expenditure associated with dieting. nih.gov Preclinical research has shown that 4,5-benzene-fused 1,9-diazaspiro[5.5]undecanes act as antagonists of the NPY Y5 receptor. nih.gov In a study characterizing their bioactivity, several compounds in this series displayed IC₅₀ values below 10 μM, with some showing potency under 100 nM. nih.gov

Nicotinic Cholinergic Receptors: The modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) is a key strategy for treating various neurological and psychiatric conditions. mdpi.comresearchgate.net These receptors are ligand-gated ion channels involved in numerous physiological functions. researchgate.net While nAChRs are a critical therapeutic target, a review of the available preclinical literature did not identify specific studies linking the 8-benzyl-1,8-diazaspiro[5.5]undecane scaffold or its close isomers to direct modulation of nicotinic cholinergic receptors.

Enzyme Inhibition (e.g., Acetyl-CoA Carboxylase, Aldosterone (B195564) Synthase, α-Glucosidase, MNK1/2, CDK7)

Acetyl-CoA Carboxylase (ACC): ACC is a crucial enzyme in fatty acid synthesis, and its inhibition is a therapeutic target for obesity and related metabolic disorders. nih.gov A library of 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones was synthesized and tested for inhibition of the two human isoforms, ACC1 and ACC2. nih.gov Several compounds were identified as potent dual inhibitors, with the most active, compound 1b , exhibiting IC₅₀ values of 3.4 nM for ACC1 and 1.0 nM for ACC2. nih.gov

Aldosterone Synthase (CYP11B2): Inhibition of aldosterone synthase is a therapeutic approach for managing conditions related to elevated aldosterone levels, such as resistant hypertension. nih.govnih.gov A rare 1,2-imidazole-fused derivative containing the 1,9-diazaspiro[5.5]undecane core, compound 13 , was found to be a specific inhibitor of CYP11B2. nih.gov

α-Glucosidase: There is no readily available preclinical data in the reviewed literature describing the inhibition of α-glucosidase by compounds featuring the diazaspiro[5.5]undecane scaffold.

MNK1/2 (MAP kinase-interacting kinases 1 and 2): In a study of polycyclic aromatic core structures, the 1,9-diazaspiro[5.5]undecane moiety was used as a key substituent. researchgate.net Compounds from this series demonstrated potent inhibition of both MNK1 and MNK2, with reported IC₅₀ values of less than 0.1 μM. researchgate.net

CDK7 (Cyclin-dependent kinase 7): Inhibition of CDK7 is being explored for the treatment of cancer and viral infections. nih.gov A pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine derivative incorporating a 1,9-diazaspiro[5.5]undecane substituent, compound 25 , was identified as a highly potent CDK7 inhibitor, with an IC₅₀ value in the lowest range of the tested library (≤5 nM). nih.gov

Interactive Table: Enzyme Inhibition by Diazaspiro[5.5]undecane Derivatives

Compound Class Target Enzyme Key Compound IC₅₀ Value Source
Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones hACC1 / hACC2 Compound 1b 3.4 nM / 1.0 nM nih.gov
Imidazole-fused 1,9-diazaspiro[5.5]undecanes Aldosterone Synthase (CYP11B2) Compound 13 Specific Inhibition nih.gov
Polycyclic aromatics with 1,9-diazaspiro[5.5]undecane MNK1 / MNK2 - <0.1 µM researchgate.net

Modulation of Intracellular Pathways (e.g., Endoplasmic Reticulum Stress Response Induction)

The σ1 receptor, a known target of diazaspiro[5.5]undecane derivatives, is a unique protein that acts as a molecular chaperone. nih.govacs.org It is primarily located in the membranes of the endoplasmic reticulum (ER), a key organelle in protein synthesis and cellular stress responses. acs.org By binding to and modulating the σ1 receptor, diazaspiro compounds can influence its chaperone activity and interactions with other proteins. acs.org This provides a direct mechanism through which these ligands can modulate intracellular signaling pathways originating from the ER and potentially influence the endoplasmic reticulum stress response.

Structure-Activity Relationship (SAR) Studies of Diazaspiro[5.5]undecane Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the diazaspiro[5.5]undecane scaffold, SAR has been explored for various biological targets.

Impact of Substitution Patterns, including the Benzyl (B1604629) Group, on Biological Potency and Selectivity

The substituents on the nitrogen atoms of the diazaspiro core are critical determinants of biological activity. nih.gov For the 1,9-diazaspiro[5.5]undecan-2-one series of ACC inhibitors, extensive SAR studies focused on the substituent at the N-9 position. nih.gov Modifications at this position, often involving aroyl groups with bicyclic heteroaryl moieties, significantly impacted ACC inhibition and pharmacokinetic properties. nih.gov For instance, while some modifications improved passive permeability, they came at the cost of reduced potency or increased metabolic clearance. nih.gov

In the development of dual MOR agonist / σ1R antagonist ligands based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, substitutions at both nitrogen atoms were explored. nih.gov The studies revealed that phenethyl groups at the N-9 position and substituted pyridyl moieties at the N-4 position yielded the most favorable profiles. nih.gov The presence of an aryl or heteroaryl group is a recurring theme for achieving high affinity at these targets. acs.org

Specifically concerning the benzyl group, a study on 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives identified them as leads for inhibiting Dengue virus type 2 infection, highlighting the therapeutic potential of N-benzyl substitution on this scaffold. rsc.org These findings collectively indicate that an N-benzyl group, or a substituted variant thereof, is a key structural element that can confer potent and specific biological activities upon the diazaspiro[5.5]undecane core by interacting with target-specific hydrophobic and aromatic binding pockets.

Interactive Table: Receptor Binding Affinities of Diazaspiro Derivatives

Compound Class Target Receptors Key Compound Binding Affinity (Kᵢ) / Potency (IC₅₀) Source
1-Oxa-4,9-diazaspiro[5.5]undecanes MOR (Agonist) / σ1R (Antagonist) 15au Potent, balanced profile acs.orgnih.gov
4,5-Benzene-fused 1,9-diazaspiro[5.5]undecanes NPY Y5 Receptor (Antagonist) - Some <100 nM nih.gov

Role of the Spiro Junction in Ligand-Target Interactions

The spirocyclic core of diazaspiro[5.5]undecane derivatives plays a crucial role in their interaction with biological targets. The spiro junction, where the two piperidine rings are fused, imparts a rigid, three-dimensional conformation to the molecule. This structural feature is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

The defined stereochemistry of the spiro center allows for the precise spatial orientation of substituents, which can be critical for optimal interaction with the amino acid residues in a binding pocket. For instance, in the case of 3,9-diazaspiro[5.5]undecane-based antagonists of the γ-aminobutyric acid type A (GABAA) receptor, the spirocyclic benzamide (B126) was identified as a key structural element. acs.org This moiety is thought to compensate for the absence of a conventional acidic group typically found in GABAAR ligands, highlighting the spirocycle's role in presenting functional groups in a bio-relevant conformation. acs.org The inherent three-dimensionality of spirocycles is increasingly recognized as a desirable feature in modern drug discovery, moving away from flat, two-dimensional structures.

Preclinical Efficacy in Relevant Disease Models (Non-Human Studies)

Derivatives of the diazaspiro[5.5]undecane scaffold have demonstrated a wide array of biological activities in various preclinical, non-human studies. These investigations underscore the therapeutic potential of this chemical class across different disease areas.

The multimodal nature of pain often necessitates therapeutic agents with diverse mechanisms of action. The 1,9-diazaspiro[5.5]undecane core has been identified as a promising scaffold for the development of new pain treatments due to the multimodal activity of its derivatives against multiple receptors associated with pain pathways. nih.gov

In a notable study, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated as dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). sci-hub.se One of the lead compounds from this series, 15au , exhibited a balanced dual profile of MOR agonism and σ1R antagonism. In the paw pressure test in mice, a model of nociceptive pain, 15au demonstrated potent analgesic activity comparable to the established opioid analgesic, oxycodone. sci-hub.se Interestingly, and consistent with the addition of σ1R antagonism, 15au showed local, peripheral activity that could be reversed by a σ1R agonist. sci-hub.se Furthermore, at equianalgesic doses, 15au induced less constipation than oxycodone, suggesting that dual MOR agonism/σ1R antagonism could be a viable strategy for developing safer and more effective analgesics. sci-hub.se

CompoundTarget(s)Animal ModelOutcome
15au (a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative)MOR (agonist) / σ1R (antagonist)Paw pressure test (mice)Potent analgesic activity, comparable to oxycodone; less constipation than oxycodone at equianalgesic doses. sci-hub.se

The search for novel antiepileptic drugs with improved efficacy and better side-effect profiles is ongoing. Certain derivatives of spirocyclic systems have shown promise in preclinical seizure models. A study on N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione revealed significant anticonvulsant properties. researchgate.net

These compounds were evaluated in standard rodent models of epilepsy, including the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Several derivatives demonstrated protection in these screens. For example, N-(3-methylphenyl)-amino-2-azaspiro[4.5]. decane-1,3-dione [VIII] was effective in both the MES and scPTZ tests in mice. researchgate.net Other potent compounds included N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione [V], N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione [VI], and N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione [XIV], which primarily showed activity in the scPTZ screen. researchgate.net These findings indicate that the anticonvulsant activity is influenced by the nature and position of substituents on the phenylamino (B1219803) moiety and the structure of the spirocyclic core. researchgate.net

Compound ClassAnimal ModelKey Findings
N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dioneMES and scPTZ tests (mice)Several derivatives showed protection, with activity depending on the substitution pattern. researchgate.net
Pyrrolidine-2,5-dione derivativesMES, scPTZ, and 6 Hz seizure models (mice)Broad-spectrum anticonvulsant properties observed for many derivatives. nih.govnih.gov

Glioblastoma remains a challenging cancer to treat, and novel therapeutic strategies are urgently needed. A high-throughput screen identified 2,9-diazaspiro[5.5]undecanes as inducers of the endoplasmic reticulum stress response (ERSR), a pathway that can lead to cancer cell death. kyoto-u.ac.jp The lead compound, compound 8 , demonstrated cytotoxic effects in 3D glioma spheroid models (U87-MG, JHH-520, and JHH-136). kyoto-u.ac.jp

Treatment of U87-MG spheroids with compound 8 led to an increase in cell death. kyoto-u.ac.jp Structure-activity relationship studies were conducted by synthesizing a library of analogs. While none of the analogs showed a significant improvement in potency over the original hit, the study established a clear link between the 2,9-diazaspiro[5.5]undecane core and the induction of ERSR-mediated cytotoxicity. kyoto-u.ac.jp The cytotoxic effects were not specific to glioma cells, as similar reductions in viability were observed in ovarian (HEY-A8, IGROV-1) and colon (HT-29) cancer cell lines. kyoto-u.ac.jp More recently, derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have also been synthesized and shown to have anti-cancer effects on liver adenocarcinoma cells. arkat-usa.org

Compound ClassCell LinesMechanism of ActionOutcome
2,9-Diazaspiro[5.5]undecanes (e.g., compound 8 )U87-MG, JHH-520, JHH-136 (glioma); HEY-A8, IGROV-1 (ovarian); HT-29 (colon)Induction of Endoplasmic Reticulum Stress Response (ERSR)Dose-dependent cytotoxic effects in 3D cell models and various cancer cell lines. kyoto-u.ac.jp
2,4-Diazaspiro[5.5]undecane-1,5,9-trionesLiver adenocarcinoma cellsNot specifiedAnti-cancer effects observed. arkat-usa.org

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Spirocyclic compounds, including diazaspiro[5.5]undecane derivatives, have been explored for their antimicrobial potential. A series of novel heterocyclic dioxaaza spiro derivatives of piperidone were synthesized and showed good antibacterial and antifungal activity. tandfonline.com

In a study focused on developing new antibacterial agents, ciprofloxacin (B1669076), a well-known fluoroquinolone antibiotic, was modified by incorporating 1-oxa-9-azaspiro[5.5]undecane derivatives. mdpi.com While the resulting compounds had a narrower spectrum of activity than ciprofloxacin, a large group of them displayed equal or higher potency against the Gram-negative bacterium Acinetobacter baumannii and the Gram-positive bacterium Bacillus cereus. mdpi.com

The antimicrobial activity of piperidine derivatives has also been investigated more broadly. Some synthetic piperidine derivatives have shown varying degrees of inhibition against bacterial strains such as Bacillus cereus, E. coli, Staphylococcus aureus, and fungal species like Aspergillus niger and Candida albicans. academicjournals.org Additionally, benzyl bromide derivatives have demonstrated strong antibacterial and antifungal properties, with notable activity against Gram-positive bacteria and fungi. nih.govnih.gov

Compound ClassTarget OrganismsKey Findings
Dioxaaza spiro derivatives of piperidoneBacteria and FungiGood antibacterial and antifungal activity. tandfonline.com
1-Oxa-9-azaspiro[5.5]undecane derivatives of ciprofloxacinAcinetobacter baumannii, Bacillus cereusEqual or higher potency than ciprofloxacin against these specific strains. mdpi.com
Piperidine derivativesVarious bacteria and fungiVarying degrees of antimicrobial activity. academicjournals.org
Benzyl bromide derivativesGram-positive bacteria and Fungi (Candida albicans, Candida krusei)Strong antibacterial and antifungal properties. nih.govnih.gov

Synergistic Effects in Combination Studies with Other Preclinical Agents

Combination therapy is a cornerstone of cancer treatment, often leading to improved efficacy and reduced development of resistance. Preclinical studies have explored the potential of diazaspiro[5.5]undecane derivatives to act synergistically with other agents.

In the study on 2,9-diazaspiro[5.5]undecanes as ERSR inducers in glioma cells, pairwise combination screening was performed. kyoto-u.ac.jp It was found that compound 8 and its analogs synergized with another hit compound from the screen, compound 6 , to reduce the viability of patient-derived glioma cell lines (JHH-136 and JHH-520). kyoto-u.ac.jp This synergistic interaction suggests that targeting the ERSR pathway with diazaspiro[5.5]undecane derivatives could be a valuable component of combination therapies for glioma. The study highlights the potential of combining compounds that trigger the ERSR through different mechanisms to enhance cell death. kyoto-u.ac.jp

Compound CombinationCell LinesOutcome
Compound 8 (2,9-diazaspiro[5.5]undecane derivative) + Compound 6 JHH-136 and JHH-520 (patient-derived glioma cell lines)Synergistic reduction in cell viability. kyoto-u.ac.jp

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 8-Benzyl-1,8-diazaspiro[5.5]undecane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary for a complete structural assignment and conformational analysis.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignment and Interpretation

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the spirocyclic core. The aromatic protons of the phenyl ring are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic protons (CH₂-Ph) would likely resonate as a singlet around 3.5 ppm. The protons on the piperidine (B6355638) rings of the diazaspiro[5.5]undecane framework would appear as a series of complex multiplets in the aliphatic region (approximately 1.4 to 3.0 ppm), reflecting the rigid, chair-like conformations of the six-membered rings and the spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum would provide information on each unique carbon environment. The aromatic carbons of the benzyl group would show signals in the 127-139 ppm range. The benzylic carbon is anticipated around 64 ppm. The spirocyclic carbon, being a quaternary center, would have a characteristic chemical shift near 50-60 ppm. The remaining methylene (B1212753) carbons of the two piperidine rings would resonate in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on typical ranges for similar functional groups and require experimental verification.)

Application of Two-Dimensional NMR Techniques

To resolve the complex overlapping signals in the 1D spectra and confirm connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, allowing for the tracing of connections between adjacent CH₂ groups within each piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It would be crucial for identifying the connectivity between the benzyl group and the nitrogen at position 8, and for confirming the assignment of the quaternary spiro carbon by observing its correlation with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be key in determining the stereochemistry and preferred conformation of the spirocyclic system, for instance, by showing through-space interactions between the benzyl group and specific protons on the piperidine rings.

X-ray Crystallography for Solid-State Structural Determination and Conformation Verification

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The exact conformation of the two piperidine rings , which are expected to adopt chair conformations.

The orientation of the benzyl substituent relative to the spirocyclic core.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding or van der Waals forces.

This solid-state data serves as a crucial benchmark for comparison with solution-state conformations inferred from NMR and with the geometries predicted by computational methods.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₆H₂₄N₂), the expected exact mass is approximately 244.38 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 244. The most characteristic fragmentation pathway for N-benzyl amines is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a phenyl radical to form a stable iminium ion or, more favorably, the cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 . This fragment is often the base peak in the mass spectra of benzyl-containing compounds. Other fragments would arise from the cleavage of the spirocyclic rings.

Interactive Data Table: Expected Mass Spectrometry Fragments

Theoretical and Computational Chemistry Approaches

Computational methods are employed to complement experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Preferences

DFT calculations are a powerful tool for investigating the properties of molecules like this compound. A computational study would typically involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule. This allows for the exploration of different possible conformations (e.g., different chair conformations of the piperidine rings or rotamers of the benzyl group) and the determination of the most stable isomer.

Calculation of Spectroscopic Properties: Predicting NMR chemical shifts (using methods like GIAO) and vibrational frequencies (IR/Raman). These predicted values can be compared with experimental data to validate both the calculation and the spectral assignments.

Analysis of Electronic Structure: DFT can be used to calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. This information provides insight into the molecule's reactivity and potential sites for intermolecular interactions.

By comparing the relative energies of different optimized geometries, DFT can reveal the inherent conformational preferences of the molecule, which may not be fully apparent from solution-state NMR or static solid-state X-ray data alone.

of this compound

Detailed research on the advanced spectroscopic and computational characterization of the specific compound "this compound," particularly concerning its molecular modeling, docking studies for ligand-target interactions, and the prediction of its conformational landscapes and stereochemical properties, is not extensively available in the public domain.

While the broader class of diazaspiro[5.5]undecanes has been a subject of interest in medicinal chemistry for its potential biological activities, specific computational and advanced spectroscopic studies on the 8-Benzyl substituted variant are not well-documented in readily accessible scientific literature. Research in this area often focuses on derivatives with different substitution patterns or related spirocyclic systems. For instance, studies on 1,9-diazaspiro[5.5]undecanes and 3,9-diazaspiro[5.5]undecanes have explored their synthesis and biological potential, sometimes including computational analyses to understand their interaction with biological targets. However, this information is not directly transferable to the this compound isomer.

Therefore, a detailed and scientifically accurate article on the specific subsections requested—Molecular Modeling and Docking Studies for Ligand-Target Interactions and Prediction of Conformational Landscapes and Stereochemical Properties for this compound—cannot be generated at this time due to a lack of specific research data for this particular compound.

To provide the requested in-depth analysis, further experimental and computational research focusing specifically on this compound would be required.

Future Research Directions and Perspectives

Development of Innovative Synthetic Pathways for 8-Benzyl-1,8-diazaspiro[5.5]undecane and its Functionalized Analogs

While classical methods for constructing spirocyclic diamines exist, the future of drug discovery necessitates the development of more efficient, versatile, and sustainable synthetic strategies. Research in this area should focus on novel methodologies that allow for the rapid generation of diverse libraries of this compound analogs.

Key research objectives include:

Multicomponent Reactions (MCRs): Investigating the applicability of MCRs, such as the Petasis or Ugi reactions, could provide a highly convergent and atom-economical approach to the core scaffold and its derivatives. nih.gov A hypothetical Petasis-based approach could involve the reaction of a suitable amine, a carbonyl compound, and a boronic acid to construct key intermediates.

Flow Chemistry: The integration of continuous flow synthesis could offer improved reaction control, enhanced safety, and scalability for the production of these compounds. This is particularly relevant for multi-step sequences where purification of intermediates can be challenging.

Diversity-Oriented Synthesis (DOS): Future pathways should be designed with diversification in mind, enabling facile introduction of various functional groups onto the piperidine (B6355638) rings and the benzyl (B1604629) moiety. This will be crucial for comprehensive structure-activity relationship (SAR) studies. For example, using a protected 1,8-diazaspiro[5.5]undecane core would allow for late-stage functionalization, introducing a wide range of substituents.

Synthetic StrategyPotential AdvantagesFuture Research Focus
Multicomponent Reactions High efficiency, atom economy, convergent synthesis.Adaptation of known MCRs (e.g., Petasis) to the 1,8-diazaspiro[5.5]undecane system. nih.gov
Flow Chemistry Enhanced safety, scalability, precise reaction control.Development of continuous flow processes for key cyclization or functionalization steps.
Diversity-Oriented Synthesis Rapid generation of compound libraries for screening.Creation of synthetic routes allowing for late-stage diversification of the scaffold.

Advanced Strategies for Stereochemical Control in Spirocyclic Annulation

The spirocyclic carbon atom in the 1,8-diazaspiro[5.5]undecane core is a stereocenter, meaning the molecule is chiral. The biological activity of enantiomers can differ significantly, making stereochemical control a critical aspect of synthesis and drug design. Future research must address the challenge of producing single enantiomers of this compound derivatives. epfl.chacs.org

Promising avenues for investigation include:

Asymmetric Catalysis: The development of novel chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control the stereochemical outcome of the key spirocyclization step. rsc.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or their derivatives, to construct the scaffold with a predefined absolute stereochemistry. researchgate.netacs.org

Diastereoselective Cyclization: Designing substrates with existing stereocenters that can direct the formation of the spirocyclic center in a predictable manner. This could involve intramolecular reactions where stereochemistry is transferred from a chiral auxiliary or a substituent. researchgate.net

Rational Design of Next-Generation Diazaspiro[5.5]undecane Scaffolds with Enhanced Biological Selectivity

The diazaspiro[5.5]undecane framework serves as a rigid scaffold that can orient substituents in precise three-dimensional arrangements, making it ideal for targeted drug design. rug.nl Future efforts should employ rational, structure-based design principles to create next-generation analogs with high potency and selectivity for specific biological targets. nih.gov

Key strategies for rational design include:

Scaffold Decoration: Systematically modifying the N-benzyl group with various substituents to probe interactions with specific pockets in a target protein. Additionally, functionalization at other positions on the two piperidine rings can be explored to optimize secondary binding interactions.

Bioisosteric Replacement: Replacing parts of the molecule, such as the benzyl group or segments of the piperidine rings, with bioisosteres to improve pharmacokinetic properties while maintaining or enhancing biological activity.

Conformational Constraint: Introducing elements of rigidity, such as fusing rings to the core scaffold, can lock the molecule into a bioactive conformation, potentially increasing affinity and reducing off-target effects. acs.org Studies on related diazaspiro-undecanes have shown that such modifications can be critical for activity. nih.gov

Deeper Mechanistic Investigations of the Preclinical Biological Activities of this compound Derivatives

While related diazaspiro[5.5]undecane compounds have shown activity against various targets, including G protein-coupled receptors (GPCRs) and enzymes, the specific biological profile of the this compound class remains largely unexplored. nih.govsoton.ac.uk Future research must focus on elucidating the mechanisms of action for any identified bioactive derivatives.

Areas for mechanistic investigation should include:

Target Identification and Validation: For derivatives showing interesting phenotypic effects in cell-based assays, employing techniques like chemical proteomics or genetic screening to identify their specific molecular targets.

Biochemical and Biophysical Assays: Once a target is identified, conducting detailed in vitro assays to determine binding affinity (Kd), inhibition or activation constants (IC50/EC50), and binding kinetics.

Cellular Pathway Analysis: Investigating the downstream effects of target modulation in relevant cell models to understand how the compound's activity translates to a cellular response.

Integration of Computational Methods for Structure-Based Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for accelerating the hit-to-lead optimization process. nih.gov Integrating these in silico methods will be essential for efficiently exploring the chemical space around the this compound scaffold. researchgate.netfrontiersin.org

Future computational research should focus on:

Molecular Docking: Simulating the binding of virtual libraries of diazaspiro[5.5]undecane analogs to the crystal structures of known biological targets to prioritize compounds for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing predictive QSAR models based on experimental data from an initial set of synthesized compounds to guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the ligand-receptor complex, providing insights into binding stability and the role of specific molecular interactions over time.

Computational MethodApplication in Drug DiscoveryRelevance to Diazaspiro[5.5]undecane Research
Molecular Docking Predicts binding modes and affinities of ligands to a target protein.Prioritize the synthesis of derivatives with the highest predicted affinity for a given target. nih.gov
QSAR Establishes a mathematical relationship between chemical structure and biological activity.Guide the design of new analogs by predicting their activity based on structural features.
MD Simulations Simulates the movement of atoms and molecules over time.Assess the stability of the ligand-protein complex and identify key dynamic interactions.

Exploration of this compound as a Chemical Probe for Novel Biological Targets and Pathways

A well-characterized, potent, and selective derivative of this compound could serve as a valuable chemical probe. Such probes are critical for dissecting complex biological pathways and validating novel drug targets.

Future research should aim to:

Develop High-Selectivity Probes: Focus medicinal chemistry efforts on optimizing a lead compound to achieve exceptional selectivity for its target over other related proteins.

Functionalize for Probe Applications: Synthesize derivatives that incorporate tags (e.g., biotin, fluorescent dyes, or photo-affinity labels) to facilitate pull-down experiments, imaging studies, and target identification.

Phenotypic Screening: Screen a library of this compound analogs in a broad range of phenotypic assays to uncover unexpected biological activities, which could point toward novel targets and therapeutic opportunities. The diverse biological activities of related spiro-dipiperidines suggest this could be a fruitful endeavor. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Benzyl-1,8-diazaspiro[5.5]undecane?

  • Methodological Answer : Two primary strategies are reported:

  • Ring-Closing Metathesis (RCM) : Used to construct the spiro core, enabling scalability (5–20 g) via ruthenium-mediated cyclization. Post-reaction purification requires removal of ruthenium residues using silica gel or activated carbon .
  • Iminium Salt Cyclization : Functionalized α-amino nitriles undergo nucleophilic addition with organometallic reagents (e.g., Grignard), followed by intramolecular alkylation. This method allows access to monosubstituted and disubstituted derivatives, including aza analogs of bioactive molecules like perhydrohistrionicotoxin .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer :

  • X-Ray Diffraction : Critical for unambiguous confirmation of spiro geometry and substituent positioning, as demonstrated for related spiro[5.5]undecane derivatives .
  • Spectroscopic Analysis :
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify benzyl group integration and spirocyclic proton environments.
  • IR : Carbonyl or amine stretches validate functional group retention after synthesis .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Impervious gloves, tightly sealed goggles, and respirators for aerosolized particles (e.g., during grinding or weighing) .
  • Ventilation : Use fume hoods to minimize inhalation risks. Avoid skin contact, as diazaspiro compounds may exhibit reactivity with biomolecules .

Advanced Research Questions

Q. How can stereochemical challenges in asymmetric synthesis be addressed?

  • Methodological Answer :

  • Chiral Pool Strategies : Starting from enantiopure precursors (e.g., ethyl (S)-(+)-lactate) ensures retention of chirality during spirocycle formation .
  • Dynamic Resolution : Leverage intermediates prone to asymmetric transformations, such as imine salts, to amplify enantiomeric excess during cyclization .
  • Mechanistic Monitoring : Unexpected rearrangements (e.g., acyl group migration in diazaspiro systems) require DFT studies or isotopic labeling to track reaction pathways .

Q. What strategies optimize the design of bioactive derivatives?

  • Methodological Answer :

  • Scaffold Functionalization : Introduce substituents via reductive amination or amide coupling. For example, replacing the benzyl group with cycloalkyl or heteroaromatic moieties modulates lipophilicity and target affinity .
  • Structure-Activity Relationship (SAR) : Compare derivatives against natural spiroalkaloids (e.g., histrionicotoxins) to identify critical pharmacophores. Biological assays (e.g., ion channel modulation) guide lead optimization .

Q. How can contradictory data in spirocycle synthesis be resolved?

  • Methodological Answer :

  • Reaction Condition Screening : Divergent outcomes (e.g., bromine-mediated cyclization vs. RCM) arise from competing mechanisms. Systematic variation of catalysts (e.g., Grubbs vs. Hoveyda catalysts) or solvents (polar aprotic vs. ethereal) can reconcile discrepancies .
  • Byproduct Analysis : Use LC-MS or GC-MS to detect minor intermediates (e.g., ruthenium adducts or dimerized species) that may skew yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.